molecular formula C8H7BrN2O B2798436 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-79-3

3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2798436
CAS No.: 1190317-79-3
M. Wt: 227.061
InChI Key: ONCNRXIIUGCZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 3-position and a methoxy group at the 6-position

Mechanism of Action

Target of Action

The primary target of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these processes, particularly in the context of tumor growth and development .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

For instance, storage conditions such as temperature can affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the bromine and methoxy substituents.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar to 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine but without the methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Biological Activity

3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the pyrrolo[3,2-b]pyridine framework. Its molecular formula is C9H8BrNC_9H_8BrN with a molecular weight of approximately 215.07 g/mol. This structural configuration contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases by binding to their active sites, thereby interfering with phosphorylation processes critical for cell signaling.
  • Receptor Modulation : It can modulate receptor activities, influencing downstream signaling pathways that are essential for various cellular functions.
  • Pathway Interference : By disrupting specific biological pathways, it can lead to altered cellular responses and potentially induce apoptosis in cancer cells.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Anticancer Activity

Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, show promising results against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has been evaluated for its cytotoxic effects on breast cancer cell lines. It exhibited significant inhibition of cell proliferation and induced apoptosis.

Kinase Inhibition

The compound has been identified as a potential inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. Inhibition of this kinase can lead to therapeutic effects in conditions mediated by SGK activity .

Case Studies

  • Case Study on FGFR Inhibition : A related study involving pyrrolo[2,3-b]pyridine derivatives reported potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. Although not directly tested on this compound, the structural similarities suggest potential efficacy against FGFRs as well .
  • Analgesic Properties : While primarily focused on other derivatives, research on related pyrrole compounds revealed analgesic effects comparable to traditional analgesics like morphine. This indicates a broader therapeutic potential for compounds within this chemical class .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Effect Reference
AnticancerVarious cancer cell linesInhibition of proliferation; apoptosis
Kinase InhibitionSGK-1Therapeutic potential in metabolic disorders
AnalgesicPain pathwaysComparable efficacy to morphine

Properties

IUPAC Name

3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNRXIIUGCZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.